
Tilorone dihydrochloride
概要
説明
チロロン二塩酸塩は、その幅広い抗ウイルス特性で知られる合成の低分子化合物です。これは米国で最初に発見され、現在ではロシアやウクライナなどの国々で臨床的に使用されています。 この化合物は、インターフェロンを誘導する能力で注目されており、さまざまなウイルス感染症に効果的です .
2. 製法
チロロン二塩酸塩の合成は、通常、2,7-ジヒドロキシフルオレン-9-オンを重要な中間体として調製することが含まれます。 有効な方法の1つは、より温和な条件下で4,4’-ジヒドロキシ-[1,1’-ビフェニル]-2-カルボン酸のメチルエステル化を含むため、より高い収率が得られます . 工業生産方法は、大規模な入手可能性と臨床応用を確保するために最適化されています .
準備方法
The synthesis of tilorone dihydrochloride typically involves the preparation of 2,7-dihydroxyfluoren-9-one as a key intermediate. One effective method includes the methyl esterification of 4,4’-dihydroxy-[1,1’-biphenyl]-2-carboxylic acid under milder conditions to achieve higher yields . Industrial production methods have been optimized to ensure large-scale availability and clinical application .
化学反応の分析
チロロン二塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して、異なる誘導体を形成することができます。
還元: 還元反応は、フルオレノン骨格を修飾することができます。
これらの反応で使用される一般的な試薬には、エステル化用の濃硫酸と、置換反応用の適切なジアルキルアミノアルキルハライドが含まれます。 これらの反応から生成される主要な生成物には、抗ウイルス特性が修飾されたさまざまなチロロン誘導体が含まれます .
4. 科学研究への応用
チロロン二塩酸塩は、科学研究で広く応用されており、次のようなものがあります。
科学的研究の応用
1.1. Ebola Virus
Tilorone dihydrochloride has demonstrated significant antiviral activity against the Ebola virus in murine models. In studies, doses of 25 and 50 mg/kg provided protection to 90% of mice from lethal challenges with mouse-adapted Ebola virus. Pharmacokinetic studies indicated that Tilorone is rapidly absorbed and exhibits a half-life of approximately 18 hours in mice, with favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
1.2. Rift Valley Fever Virus
Tilorone has shown promising results against Rift Valley Fever Virus (RVFV), a mosquito-borne zoonotic disease. In BALB/c mice infected with RVFV ZH501, treatment with Tilorone resulted in 80% survival when administered immediately post-infection at a dose of 30 mg/kg/day . The compound inhibited RVFV replication in vitro, demonstrating effective dose-dependent reductions in viral titers across different cell lines .
1.3. Other Viral Pathogens
Recent studies have indicated that Tilorone exhibits antiviral activity against several emerging viruses, including Chikungunya virus and Middle Eastern Respiratory Syndrome Coronavirus (MERS-CoV). The compound induced interferon production and showed micromolar activity against these viruses in vitro . This broad-spectrum activity underscores Tilorone's potential as a therapeutic candidate for various viral infections.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of Tilorone suggests good oral bioavailability and rapid absorption. Studies have indicated:
- Human Plasma Protein Binding : Approximately 52%
- Half-Life : About 18 hours
- Maximum Tolerated Dose : Determined to be 100 mg/kg in murine studies .
Tilorone is also characterized by low toxicity at therapeutic doses; however, some adverse effects were noted at higher concentrations during toxicity studies .
Case Studies and Research Findings
Clinical Applications and Future Directions
This compound is currently used clinically in several countries for treating respiratory infections and other viral diseases. Its broad-spectrum antiviral properties make it a candidate for further research, especially in light of recent viral outbreaks such as COVID-19.
Future studies should focus on:
- Conducting clinical trials to establish safety and efficacy according to international standards.
- Exploring its potential use as a prophylactic treatment during viral outbreaks.
- Investigating combination therapies with other antiviral agents to enhance efficacy.
作用機序
チロロン二塩酸塩は、宿主の自然免疫応答の重要な要素であるインターフェロンの産生を誘導することにより、その効果を発揮します。 脳や末梢臓器におけるインターフェロン関連mRNAの活性化を刺激し、抗ウイルス活性を高めます . この化合物はまた、中枢神経系において低酸素誘導因子を活性化し、その幅広い抗ウイルス特性に貢献しています .
類似化合物との比較
チロロン二塩酸塩は、インターフェロンを誘導し、血脳関門を通過するという二重の能力を持つため、ユニークです。類似の化合物には次のようなものがあります。
アミキシン: 類似の抗ウイルス特性を持つ別のインターフェロン誘導剤。
ラヴォマックス: 一部の国で使用されているチロロンの商標名.
これらの化合物は、インターフェロンを誘導する能力を共有していますが、薬物動態プロファイルや臨床応用が異なる場合があります。
生物活性
Tilorone dihydrochloride is a synthetic compound known for its broad-spectrum antiviral activity, particularly as an interferon (IFN) inducer. It has been studied extensively for its efficacy against various viral infections, including Ebola and Rift Valley Fever Virus (RVFV). This article provides a detailed overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and findings from recent studies.
Pharmacokinetics and ADMET Profile
This compound exhibits favorable pharmacokinetic properties. A study demonstrated that it has excellent solubility and high permeability across Caco-2 cells, indicating good oral bioavailability. The compound does not inhibit key human cytochrome P450 enzymes, which suggests a low potential for drug-drug interactions. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Human Plasma Protein Binding | 52% |
Mouse Liver Microsome Half-Life | 48 minutes |
Maximum Tolerated Dose (MTD) | 100 mg/kg |
Half-Life in Mice | ~18 hours |
These characteristics make Tilorone a promising candidate for further clinical development .
Tilorone's antiviral effects are primarily attributed to its ability to induce the production of IFNs, which play a critical role in the immune response against viral infections. Additionally, recent studies suggest that Tilorone may also interfere with viral replication by binding to viral surface glycoproteins and exhibiting lysosomotropic properties .
1. Ebola Virus
In preclinical studies, Tilorone demonstrated significant protective effects against Ebola virus infection in mice. Doses of 25 and 50 mg/kg administered intraperitoneally resulted in up to 90% survival rates following lethal viral challenges. The compound was effective when administered both prophylactically and therapeutically, with a maximum tolerated dose identified at 100 mg/kg .
2. Rift Valley Fever Virus (RVFV)
Tilorone's antiviral activity against RVFV has been well-documented. In vitro studies showed that Tilorone could significantly reduce viral titers in infected cell lines (Vero CCL81 and A549 cells) with effective concentrations (EC50) of 0.67 µM and 1.41 µM, respectively. In vivo studies using BALB/c mice indicated that treatment with Tilorone resulted in survival rates of 80% when administered immediately post-infection at a dose of 30 mg/kg/day .
Table: Summary of Efficacy Against RVFV
Treatment Regimen | Dose (mg/kg/day) | Survival Rate (%) |
---|---|---|
Immediate Treatment | 30 | 80 |
Post-Exposure Prophylaxis | 45 | 30 |
Case Studies
Several case studies have highlighted the potential of Tilorone in treating viral infections:
- Ebola Virus Study : Mice treated with Tilorone showed significant survival rates compared to controls, underscoring its potential as a therapeutic agent against Ebola .
- Rift Valley Fever Study : In a controlled environment, Tilorone not only reduced viral loads but also improved survival outcomes significantly in the mouse model .
特性
CAS番号 |
27591-69-1 |
---|---|
分子式 |
C25H35ClN2O3 |
分子量 |
447.0 g/mol |
IUPAC名 |
2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride |
InChI |
InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H |
InChIキー |
IRHBANNTGULQJF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl |
正規SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl |
外観 |
Solid powder |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
27591-97-5 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amiksin Amixin Amyxin Bis DEAE Fluorenone Bis-DEAE-Fluorenone Hydrochloride, Tilorone Tilorone Tilorone Hydrochloride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。